molecular formula C13H12O4 B14957376 2H-1-Benzopyran-2-one, 7-(acetyloxy)-3,4-dimethyl- CAS No. 64309-70-2

2H-1-Benzopyran-2-one, 7-(acetyloxy)-3,4-dimethyl-

Cat. No.: B14957376
CAS No.: 64309-70-2
M. Wt: 232.23 g/mol
InChI Key: CXEGEDUUGOIOEM-UHFFFAOYSA-N
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Description

3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate is a chemical compound with the molecular formula C13H12O4 and a molecular weight of 232.238. It belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate typically involves the esterification of 3,4-dimethyl-2-oxo-2H-chromen-7-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of fluorescent probes and sensors

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. For instance, coumarin derivatives are known to induce apoptosis in cancer cells by interacting with tubulin and inhibiting its polymerization. This leads to cell cycle arrest and apoptosis . Additionally, coumarin-based compounds can act as fluorescent probes through mechanisms such as excited-state intramolecular proton transfer and photo-induced electron transfer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate is unique due to its specific substitution pattern on the coumarin ring, which imparts distinct chemical and biological properties.

Biological Activity

2H-1-Benzopyran-2-one, 7-(acetyloxy)-3,4-dimethyl- (CAS Number: 3993-45-1) is a coumarin derivative known for its diverse biological activities. This compound features a unique molecular structure that includes an acetyloxy group at the 7-position and two methyl groups at the 3 and 4 positions, contributing to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC16H16O4
Molecular Weight272.296 g/mol
Density1.166 g/cm³
Boiling Point419.8 °C at 760 mmHg
Flash Point211.9 °C
LogP3.0636

The compound's structure allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research has indicated that coumarin derivatives exhibit significant anticancer properties. For instance, studies have shown that similar coumarin compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The structure-activity relationship suggests that specific substitutions on the benzopyran ring enhance anticancer activity.

  • IC50 Values :
    • A related compound showed an IC50 value of 0.003 µM against MCF-7 cells, indicating potent activity against breast cancer .

Anti-inflammatory Effects

Coumarins are also noted for their anti-inflammatory properties. The ability of these compounds to inhibit tumor necrosis factor-alpha (TNF-α) has been documented, which is crucial for managing inflammatory diseases.

  • Mechanism : The inhibition of TNF-α by coumarin derivatives has been linked to their ability to modulate signaling pathways involved in inflammation .

Antioxidant Activity

The antioxidant properties of coumarins contribute to their therapeutic potential by neutralizing free radicals and reducing oxidative stress in cells.

  • Research Findings : Various studies have demonstrated that coumarins can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Study on Anticancer Activity

A study conducted by Zhao et al. highlighted the anticancer efficacy of novel coumarin derivatives against breast cancer cell lines. Among the compounds tested, a derivative with a similar structure to 2H-1-Benzopyran-2-one exhibited significant cytotoxicity with an IC50 value of 0.36 µM against MCF-7 cells .

Structure-Activity Relationship Analysis

Research exploring the SAR of coumarin derivatives has revealed that modifications at specific positions on the benzopyran ring can drastically affect biological activity. For example:

  • Substituting a methyl group at the 4-position increases anticancer potency.
  • The introduction of halogen atoms at strategic locations enhances anti-inflammatory effects .

Properties

IUPAC Name

(3,4-dimethyl-2-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-7-8(2)13(15)17-12-6-10(16-9(3)14)4-5-11(7)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEGEDUUGOIOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357602
Record name 2H-1-Benzopyran-2-one, 7-(acetyloxy)-3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64309-70-2
Record name 2H-1-Benzopyran-2-one, 7-(acetyloxy)-3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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